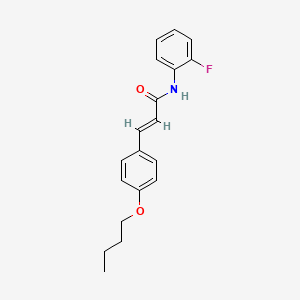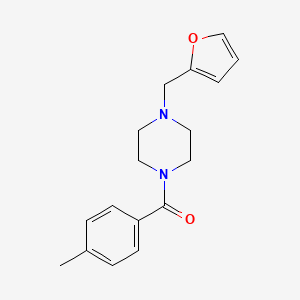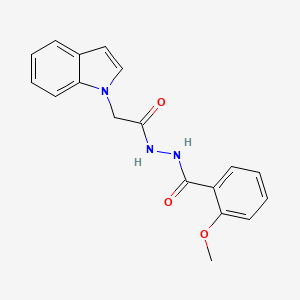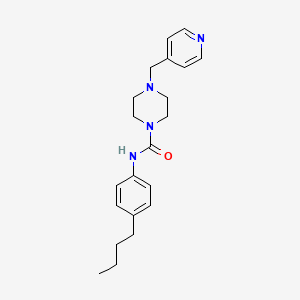![molecular formula C11H12F3NO B4733256 N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B4733256.png)
N-[4-(trifluoromethyl)phenyl]butanamide
Vue d'ensemble
Description
N-[4-(trifluoromethyl)phenyl]butanamide, also known as TFB, is a chemical compound that has been widely used in scientific research. It is a member of the amide family and is commonly used as a reagent in organic synthesis. TFB has been found to have a variety of biochemical and physiological effects, making it a valuable compound in the study of various biological processes.
Mécanisme D'action
The mechanism of action of N-[4-(trifluoromethyl)phenyl]butanamide involves the inhibition of enzymes by binding to their active sites. N-[4-(trifluoromethyl)phenyl]butanamide has been found to be a competitive inhibitor of acetylcholinesterase and a non-competitive inhibitor of butyrylcholinesterase. The inhibition of these enzymes can have a variety of physiological effects, including the modulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
In addition to its effects on enzymes, N-[4-(trifluoromethyl)phenyl]butanamide has been found to have a variety of other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as the ability to modulate the immune response. N-[4-(trifluoromethyl)phenyl]butanamide has also been found to have an effect on the growth and differentiation of cancer cells, making it a potential candidate for the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-[4-(trifluoromethyl)phenyl]butanamide in lab experiments is its potency as an enzyme inhibitor. This makes it a valuable tool for the study of enzyme-catalyzed reactions and the investigation of various biological pathways. However, one of the limitations of N-[4-(trifluoromethyl)phenyl]butanamide is its potential toxicity. It is important to use caution when handling N-[4-(trifluoromethyl)phenyl]butanamide in the lab and to follow proper safety protocols.
Orientations Futures
There are several potential future directions for the use of N-[4-(trifluoromethyl)phenyl]butanamide in scientific research. One area of interest is the development of new drugs based on the structure of N-[4-(trifluoromethyl)phenyl]butanamide. Another potential direction is the investigation of the effects of N-[4-(trifluoromethyl)phenyl]butanamide on other biological pathways, such as the regulation of gene expression. Additionally, further studies could be conducted to investigate the potential use of N-[4-(trifluoromethyl)phenyl]butanamide as a cancer treatment.
Applications De Recherche Scientifique
N-[4-(trifluoromethyl)phenyl]butanamide has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, the development of new drugs, and the investigation of biological pathways. One of the primary uses of N-[4-(trifluoromethyl)phenyl]butanamide is in the study of the mechanism of action of various enzymes. N-[4-(trifluoromethyl)phenyl]butanamide has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase.
Propriétés
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-2-3-10(16)15-9-6-4-8(5-7-9)11(12,13)14/h4-7H,2-3H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSPMSLCWBEVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4733183.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4733189.png)
![ethyl (3-{[1-(2,3-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4733194.png)
![4-chloro-N'-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B4733206.png)

![3,6-dimethyl-N-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4733228.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4733237.png)


![N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4733252.png)


![ethyl 4-amino-2-({2-[4-(aminocarbonyl)-1-piperidinyl]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4733286.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4733289.png)